[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride
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Overview
Description
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride is a chemical compound with the molecular formula C16H25ClN2O2 and a molecular weight of 312.835 g/mol. This compound is known for its unique structure, which includes an aminobenzoyl group and a cyclopentylazanium moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride typically involves the esterification of 4-aminobenzoic acid with 2-methylpropyl alcohol, followed by the formation of the cyclopentylazanium chloride salt. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the aminobenzoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride involves its interaction with specific molecular targets. The aminobenzoyl group can interact with enzymes and receptors, modulating their activity. The cyclopentylazanium moiety may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-heptan-2-ylazanium chloride
- [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride
- 2-{2-[(4-Aminobenzoyl)oxy]ethoxy}-N,N-dimethylethanaminium chloride
Uniqueness
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride stands out due to its unique cyclopentylazanium moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
69781-44-8 |
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Molecular Formula |
C16H25ClN2O2 |
Molecular Weight |
312.83 g/mol |
IUPAC Name |
[1-(cyclopentylamino)-2-methylpropan-2-yl] 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-16(2,11-18-14-5-3-4-6-14)20-15(19)12-7-9-13(17)10-8-12;/h7-10,14,18H,3-6,11,17H2,1-2H3;1H |
InChI Key |
GGNBJHAKIVDXSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1CCCC1)OC(=O)C2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
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